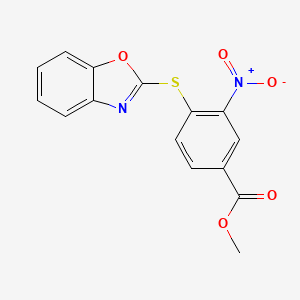

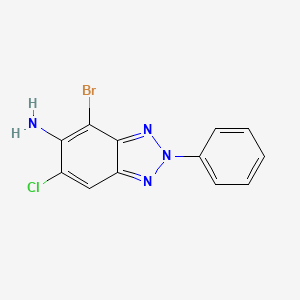

![molecular formula C15H12N4 B5520153 3,3'-亚甲基双-1H-吡咯并[3,2-b]吡啶 CAS No. 23612-38-6](/img/structure/B5520153.png)

3,3'-亚甲基双-1H-吡咯并[3,2-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine derivatives and related compounds often involves multistep synthetic routes that may include condensation, cyclization, and functionalization reactions. For instance, derivatives of pyrrolopyridines have been efficiently synthesized through one-pot, three-component approaches involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013). Such methodologies highlight the versatility and synthetic accessibility of this chemical framework.

Molecular Structure Analysis

The molecular structure of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine derivatives often features significant interactions that influence their solid-state arrangement and properties. For example, structural studies have shown that C–H⋯N, C–H⋯π, and π⋯π interactions play crucial roles in the crystal packing of related compounds, demonstrating the importance of these non-covalent interactions in determining the molecular conformation and overall stability of the crystal structure (Lai et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine is influenced by its structural features, allowing for a range of chemical transformations. For example, bis(imino)pyridine cobalt complexes have shown activity in catalytic hydroboration reactions, demonstrating the potential of pyrrolopyridine derivatives in facilitating diverse chemical reactions with high selectivity and efficiency (Obligacion & Chirik, 2013).

科学研究应用

具有反马氏选择性的催化氢硼化

研究表明双(亚氨基)吡啶钴配合物在氢硼化反应中具有催化潜力。这些配合物通过引入吡咯烷基取代基,促进了空间位阻底物(如 1-甲基环己烯和 α-蒎烯)的氢硼化,在温和条件下实现了高活性和末端选择性。这揭示了一种有效的氢官能化策略,突出了将硼取代基定位在烷基链末端位置的能力,提供了一种远程 C-H 键氢官能化方法 (Obligacion & Chirik, 2013)。

在晶体堆积和分子间相互作用中的重要性

异构体 N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺的结构分析显示了 C–H⋯N、C–H⋯π 和 π⋯π 相互作用对其晶体堆积的影响。这些相互作用导致形成线性链、层状结构和 3D 网络,具体取决于异构体。本研究阐明了吡啶和亚胺基团的相对位置由于其可及性而在分子间相互作用中所起的作用 (Lai, Mohr, & Tiekink, 2006)。

在有机合成和催化中的应用

在有机合成和催化领域,研究探索了使用吡咯烷及其衍生物在无溶剂条件下催化羟醛缩合和 Knoevenagel 缩合。这种形成烯烃 (C=C) 键的方法显示出高活性和优异的收率,表明吡咯烷衍生物在促进高效且环保的合成过程中的潜力 (Song et al., 2016)。

通过共敏化提高太阳能电池性能

对染料敏化太阳能电池 (DSSC) 的一项研究引入了一种吡啶锚共吸附剂,通过克服 N719 在可见光谱低波长区域的吸收不足来提高电池性能。DSSC 技术的这一进步强调了共敏化在提高太阳能电池效率中的重要性,并为开发更高效的可再生能源提供了途径 (Wei et al., 2015)。

属性

IUPAC Name |

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQCZLFGONFWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257320 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-38-6 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

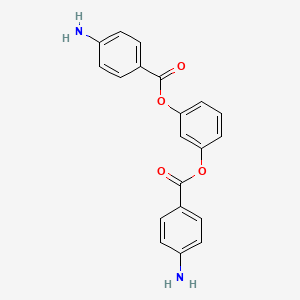

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)

![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)